5-Nitro-1H-imidazole-4-carbaldehyde
Overview
Description
5-Nitro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3N3O3 and a molecular weight of 141.09 . It is a solid substance and is typically stored in a freezer under an inert atmosphere .
Synthesis Analysis
The synthesis of imidazole compounds, including 5-Nitro-1H-imidazole-4-carbaldehyde, is a topic of significant research interest . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
5-Nitro-1H-imidazole-4-carbaldehyde is a solid substance . It has a molecular weight of 141.09 . It is typically stored in a freezer under an inert atmosphere .Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Application: Imidazole derivatives can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
- Results: The production of new dyes can have various applications in industries such as textiles, printing, and plastics .
- Application: Imidazole derivatives can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid .
- Results: These esters have potential applications in biochemistry and medicinal chemistry .
- Application: Imidazole derivatives can be used in the fabrication of colorimetric chemosensors .
- Results: These chemosensors can be used for the detection of various chemical species in a variety of settings .
- Application: 1H-Imidazole-4-carbaldehyde, a 4-formyl derivative of imidazole, has been used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .
- Results: The resulting drugs can potentially be used in the treatment of androgen-dependent prostate cancer .
Synthesis of Dyes
Preparation of Urocanic Acid Esters
Fabrication of Chemosensors
Treatment of Androgen-Dependent Prostate Cancer
Safety And Hazards
properties
IUPAC Name |
5-nitro-1H-imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCOWLYQUZAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342160 | |
Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1H-imidazole-4-carbaldehyde | |
CAS RN |
81246-34-6 | |
Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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